molecular formula C19H19FN4O2 B2769160 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 955618-48-1

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2769160
CAS No.: 955618-48-1
M. Wt: 354.385
InChI Key: GWSOOKWARQULJV-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide is a novel small molecule research compound featuring an imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. This specific derivative shares significant structural homology with documented kinase inhibitors in scientific literature, particularly compounds targeting angiogenic pathways and oncology-related enzymes . The core imidazo[1,2-b]pyridazine system is a well-established pharmacophore in drug discovery, frequently employed in the development of targeted therapies due to its ability to interact with various ATP-binding sites of kinase targets . The compound's molecular architecture, which includes a 6-methoxyimidazo[1,2-b]pyridazine group linked to a fluoro-phenyl ring bearing a cyclopentane carboxamide moiety, suggests potential for high binding affinity and selectivity in biochemical assays. Research-grade compounds of this class have demonstrated potent inhibitory activity against key vascular endothelial growth factor receptors (VEGFRs) and other kinase families, making them valuable tools for investigating tumor angiogenesis and cancer cell proliferation mechanisms . While the specific biological profile of this analog requires further empirical validation, its structural characteristics indicate promising research applications in preclinical studies for exploring signal transduction pathways, enzyme kinetics, and receptor-ligand interactions. The compound is provided exclusively for research purposes in laboratory settings, specifically for in vitro binding studies, high-throughput screening campaigns, structure-activity relationship (SAR) investigations, and lead optimization programs. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this product using appropriate safety protocols, including personal protective equipment and proper engineering controls, in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-26-18-9-8-17-21-16(11-24(17)23-18)13-6-7-14(20)15(10-13)22-19(25)12-4-2-3-5-12/h6-12H,2-5H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSOOKWARQULJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Value
Molecular Formula C23H21FN4O3
Molecular Weight 404.4 g/mol
CAS Number 953245-13-1

The structure includes a fluoro group, a methoxy group, and an imidazo[1,2-b]pyridazin moiety, which contribute to its potential reactivity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact mechanism remains under investigation but is believed to involve the following pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Properties

Research indicates that compounds with similar imidazo[1,2-b]pyridazin structures exhibit antimicrobial activity. Preliminary studies suggest that this compound may also demonstrate effectiveness against various microbial pathogens. The presence of the imidazo moiety is known to enhance bioactivity in related compounds.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its pharmacological profile include:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Methoxy Group : This group can influence solubility and bioavailability.
  • Imidazo Moiety : Known for its role in enhancing biological interactions with target proteins.

Preclinical Studies

In a study investigating similar compounds, it was observed that modifications in the imidazo[1,2-b]pyridazine structure led to significant variations in biological activity. For example:

  • Compound Modification : Replacing certain functional groups improved potency against specific targets while reducing toxicity profiles.

Toxicological Profiles

Research has indicated that structural modifications can lead to varying toxicological outcomes. For instance:

  • Cataract Formation : Some related compounds have shown adverse effects such as cataract formation in animal models, emphasizing the need for careful evaluation of new derivatives.

Comparison with Similar Compounds

Key Observations:

Fluorine vs. Chlorine Substitution: The target compound’s 2-fluoro substituent (atomic radius: ~0.64 Å) contrasts with the 2-chloro analog (atomic radius: ~0.99 Å) in . Chlorine’s larger size may sterically hinder target binding but enhance lipophilicity (ClogP +0.5–1.0 vs. F) .

Cyclopentanecarboxamide vs. Benzamide Backbone: The target’s cyclopentanecarboxamide introduces a non-aromatic, conformationally flexible group, reducing planarity versus the rigid benzamide in . ~15 μM for benzamide analogs) .

Methoxyimidazopyridazine Stability :

  • The conserved 6-methoxy group in all three compounds likely enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the imidazopyridazine ring .

Hypothetical Pharmacological Implications

  • Target Compound : The cyclopentanecarboxamide’s flexibility may improve selectivity for kinases with larger hydrophobic pockets (e.g., CDK or JAK family kinases). Its fluorine atom balances lipophilicity and polarity, favoring blood-brain barrier penetration if required .
  • 3,4-Difluorobenzamide Analog (): The trifluorinated benzamide increases molecular weight (~398 vs.
  • 2-Chloro Analog () : Chlorine’s larger size may reduce binding affinity to compact active sites (e.g., EGFR-TK) but improve off-target effects in lipid-rich environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Core formation : Construct the imidazo[1,2-b]pyridazine ring via condensation of aminopyridazine derivatives with α-haloketones .

Functionalization : Introduce the 2-fluoro-5-substituted phenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Amidation : Couple the cyclopentanecarboxamide moiety using carbodiimide-mediated coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .

  • Key Conditions : Reactions are optimized at 60–80°C under inert gas (N₂/Ar), with purity monitored via TLC and HPLC .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C2, methoxy at C6 of imidazo[1,2-b]pyridazine) .
  • LC-MS : Validates molecular weight (C₂₁H₂₀F₂N₄O₂; MW 394.4 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves conformational details of the cyclopentane and imidazo[1,2-b]pyridazine moieties (if crystals are obtainable) .

Q. What are the primary biological targets of this compound?

  • Hypothesized Targets :

  • Kinase Inhibition : Structural analogs (e.g., imidazo[1,2-b]pyridazines) inhibit mTOR and VEGFR2 kinases via ATP-binding pocket interactions .
  • Epigenetic Modulation : Methoxy and fluorine groups may enhance DNA-binding affinity, as seen in related benzamide derivatives .
    • Screening Methods : Use kinase profiling assays (e.g., ELISA) and cellular models (e.g., cancer cell lines) to prioritize targets .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Critical Substituents :

Group Impact on Activity
6-Methoxy (imidazo ring)Enhances solubility and metabolic stability .
2-Fluoro (phenyl ring)Improves target binding via steric and electronic effects .
Cyclopentane carboxamideIncreases lipophilicity, potentially enhancing blood-brain barrier penetration .
  • Experimental Design : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or removing fluorine) and compare IC₅₀ values in kinase inhibition assays .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Case Example : If in vitro assays show potent mTOR inhibition (IC₅₀ = 10 nM), but in vivo tumor models lack efficacy:

  • Possible Causes : Poor bioavailability, rapid metabolism, or off-target effects.
  • Resolution Strategies :

ADME Profiling : Assess solubility (e.g., shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (liver microsomes) .

Formulation Optimization : Use nanoemulsions or prodrug strategies to enhance pharmacokinetics .

Q. What methodologies are suitable for studying its metabolic pathways?

  • Approaches :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and identify metabolites via LC-HRMS .
  • Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic products in rodent models.
    • Key Enzymes : CYP3A4/5 and CYP2D6 are likely involved due to the compound’s aromatic and amide groups .

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